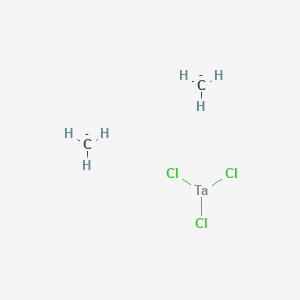
Carbanide;trichlorotantalum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;trichlorotantalum is a compound that features a carbanide anion bonded to a trichlorotantalum moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;trichlorotantalum typically involves the reaction of a carbanide source with a tantalum chloride precursor. One common method is the reaction of a lithium carbanide with tantalum pentachloride under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the handling of reactive intermediates and the control of reaction conditions are critical to ensure the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Carbanide;trichlorotantalum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: Reduction reactions can yield lower oxidation state tantalum species.
Substitution: The chlorine atoms in the trichlorotantalum moiety can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organotantalum compounds.
科学的研究の応用
Carbanide;trichlorotantalum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: this compound is used in the development of advanced materials, including high-performance alloys and coatings.
作用機序
The mechanism by which carbanide;trichlorotantalum exerts its effects involves the interaction of the carbanide anion with various molecular targets. The carbanide anion acts as a nucleophile, attacking electrophilic centers in target molecules. This can lead to the formation of new bonds and the modification of existing molecular structures. The trichlorotantalum moiety can also participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic reactions.
類似化合物との比較
Carbanide;trichlorotantalum can be compared with other similar compounds, such as:
Carbanide;trichloroniobium: Similar in structure but with niobium instead of tantalum. It has different reactivity and applications.
Carbanide;trichlorovanadium: Features vanadium and exhibits distinct chemical behavior compared to tantalum compounds.
Carbanide;trichloromolybdenum: Contains molybdenum and is used in different catalytic processes.
The uniqueness of this compound lies in its specific reactivity and the stability of the tantalum center, which makes it suitable for applications that require robust and high-performance materials.
特性
CAS番号 |
41453-05-8 |
|---|---|
分子式 |
C2H6Cl3Ta-2 |
分子量 |
317.37 g/mol |
IUPAC名 |
carbanide;trichlorotantalum |
InChI |
InChI=1S/2CH3.3ClH.Ta/h2*1H3;3*1H;/q2*-1;;;;+3/p-3 |
InChIキー |
GZBTYAPIEVBOLB-UHFFFAOYSA-K |
正規SMILES |
[CH3-].[CH3-].Cl[Ta](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


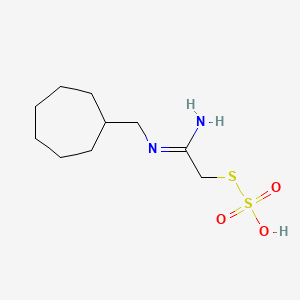
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
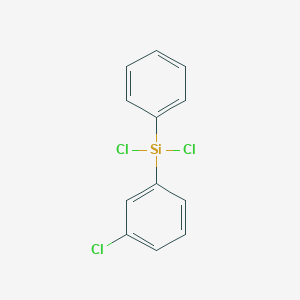
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
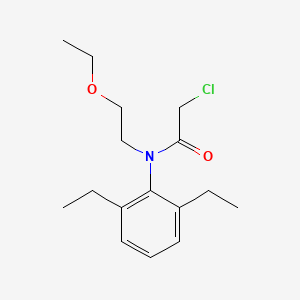
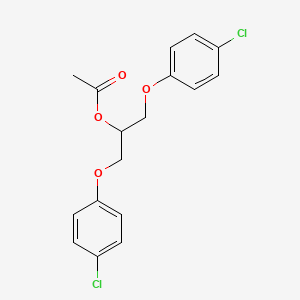
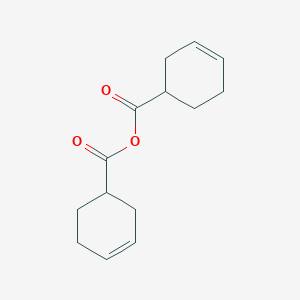
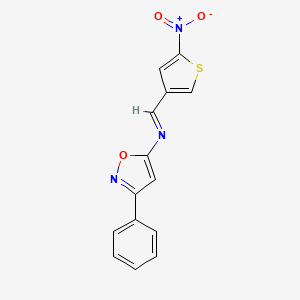
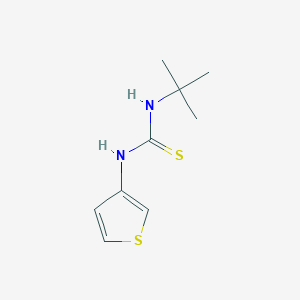

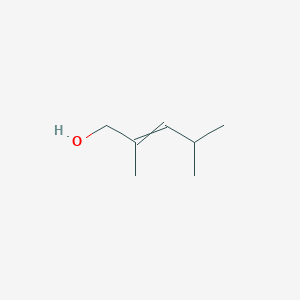

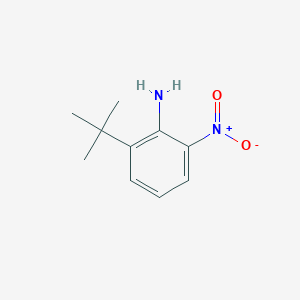
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
